molecular formula C13H20O B14852117 2-Tert-butyl-3-(propan-2-YL)phenol

2-Tert-butyl-3-(propan-2-YL)phenol

Cat. No.: B14852117
M. Wt: 192.30 g/mol
InChI Key: JWLPJEOMNVPZHU-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-(propan-2-yl)phenol is a phenolic compound characterized by a tert-butyl group at the ortho position and an isopropyl group at the meta position relative to the hydroxyl group on the aromatic ring. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-tert-butyl-3-propan-2-ylphenol

InChI

InChI=1S/C13H20O/c1-9(2)10-7-6-8-11(14)12(10)13(3,4)5/h6-9,14H,1-5H3

InChI Key

JWLPJEOMNVPZHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Phosphorus Pentoxide Catalyzed Alkylation

The primary route to synthesize tert-butylated phenols involves Friedel-Crafts alkylation using tert-butanol as the alkylating agent. This approach can be adapted for the preparation of this compound through sequential alkylation steps.

The preparation of the tert-butyl group can be performed according to the process described in patent literature where phosphorus pentoxide serves as an effective catalyst:

Parameter Condition
Mole Ratio (Phenol:tert-butanol) 1:1 to 1:4
Catalyst Phosphorus pentoxide
Catalyst Loading 1-6 w/w% (based on phenol)
Reaction Temperature 80-230°C
Reaction Time 6-8 hours
Reaction Vessel Autoclave reactor
Phenol Conversion 50-74%
Selectivity (para-position) 40-70%

Table 2: Reaction conditions for phosphorus pentoxide catalyzed tert-butylation of phenol

For the subsequent introduction of the isopropyl group, a similar approach can be employed with isopropanol or propylene as the alkylating agent. The presence of the bulky tert-butyl group would influence the regioselectivity of the second alkylation.

Aluminum-Based Catalyst Systems

Aluminum-based catalysts have proven particularly effective for introducing tert-butyl groups onto phenolic substrates. This system could be applied for the first alkylation step in the synthesis of this compound.

A notable procedure involves:

  • Formation of aluminum(III) phenoxide by heating phenol with 3-4 mol% aluminum turnings
  • Reaction of the resulting aluminum phenoxide with isobutylene to afford tert-butylated phenols

The yield of tert-butylated products can exceed 80% under optimized conditions with controlled temperature, pressure, and reaction time. For this specific compound, the procedure would need to be followed by a selective second alkylation to introduce the isopropyl group at the desired position.

Acid-Catalyzed Methods

Several acid catalysts have demonstrated effectiveness in the alkylation of phenols with olefins:

Catalyst Substrate Alkylating Agent Temperature Product Yield
POCl₃ o-cresol Isobutylene 60°C 2-tert-butyl-6-methylphenol Moderate
Al(III) thiophenoxide o-cresol Isobutylene Not specified 2-tert-butyl-6-methylphenol Not specified
Transitional Al₂O₃ Phenol Cyclohexene Elevated 2-cyclohexylphenol derivatives Not specified

Table 3: Acid-catalyzed alkylation conditions for substituted phenols

These methods could be adapted for sequential installation of tert-butyl and isopropyl groups, though careful control of regioselectivity would be required.

Regioselective Multi-Step Approaches

Protection-Deprotection Strategy

A more controlled approach to achieve the desired substitution pattern may involve:

  • Protection of the phenolic hydroxyl group
  • Directed ortho-lithiation for introduction of the first substituent
  • Second functionalization for introduction of the second group
  • Deprotection to reveal the target compound

This strategy, while involving more steps, offers greater control over the regioselectivity of substitution and may be preferred for laboratory-scale synthesis of this compound.

Stoichiometric Functionalization Methods

Mannich Reaction Approach

An alternative strategy for introducing substituents at specific positions of phenols involves the Mannich reaction. This approach could be employed to functionalize pre-formed 2-tert-butylphenol:

  • Formation of 2-tert-butylphenol via established methods
  • Mannich reaction to introduce an aminomethyl group at position 3
  • Reduction and subsequent transformation to install the isopropyl group

This multi-step approach offers greater control over regioselectivity compared to direct alkylation methods.

Imine Formation and Manipulation

The preparation of imine derivatives of substituted phenols has been documented in the literature. For example, the synthesis of (E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol involves the reaction of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde with 1,2-diaminobenzene in absolute ethanol under reflux conditions.

This approach could be adapted for the functionalization of 2-tert-butylphenol to eventually yield this compound through appropriate functional group manipulations.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Estimated Yield Regioselectivity Scalability
Phosphorus Pentoxide Catalysis Fewer steps, established methodology Moderate regioselectivity control 50-70% Moderate Good
Aluminum-Based Catalysis High yields reported for related compounds May require high temperature and pressure 60-80% Moderate Excellent
Protection-Deprotection Strategy Excellent regioselectivity Multiple steps, lower overall yield 30-50% Excellent Limited
Mannich-Based Approach Good regioselectivity, milder conditions Multiple transformations required 40-60% Good Moderate
Acid-Catalyzed Methods Simple procedure, accessible reagents Variable selectivity 50-70% Variable Good

Table 4: Comparative analysis of potential preparation methods for this compound

Green Chemistry Considerations

Modern synthetic approaches to substituted phenols increasingly incorporate green chemistry principles. For the preparation of this compound, several environmentally friendly modifications could be considered:

Heterogeneous Catalysis

Solid acid catalysts such as modified aluminum oxide, zeolites, or supported phosphoric acid offer several advantages over traditional homogeneous catalysts:

  • Easy separation from reaction mixtures
  • Potential for catalyst recycling
  • Reduced waste generation
  • Possibility for continuous flow processes

Alternative Reaction Media

The use of eco-friendly solvents or solvent-free conditions could significantly improve the environmental profile of the synthesis:

Traditional Solvent Green Alternative Benefits
Dichloromethane Ethyl acetate Lower toxicity, biodegradable
Benzene Toluene/Cyclohexane Reduced carcinogenicity
Petroleum ether 2-Methyltetrahydrofuran Biomass-derived, reduced toxicity
DMF Propylene carbonate Lower toxicity, biodegradable

Table 5: Green solvent alternatives for phenol alkylation reactions

Purification and Analysis

Purification of this compound can be achieved through various techniques:

  • Column Chromatography : Using silica gel with appropriate eluent systems
  • Recrystallization : From suitable solvent systems
  • Distillation : For larger scale purification, potentially under reduced pressure

Analytical methods for structure confirmation include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution pattern
  • Mass Spectrometry : To confirm molecular weight (expected m/z = 192)
  • IR Spectroscopy : Characteristic O-H stretch at approximately 3500-3300 cm⁻¹
  • GC/MS : To assess purity and confirm structure

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-(propan-2-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Tert-butyl-3-(propan-2-YL)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-(propan-2-YL)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, leading to various effects. The tert-butyl and isopropyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Positioning

The biological and physicochemical properties of phenolic derivatives are highly dependent on the positions and types of substituents. Below is a comparative analysis with key analogs:

Carvacrol (2-Methyl-5-(propan-2-yl)phenol)
  • Molecular Formula : C₁₀H₁₄O
  • Substituents : Methyl (ortho) and isopropyl (meta) groups.
  • Key Properties :
    • Exhibits potent antifungal and anti-biofilm activity against Cryptococcus spp., with an effective concentration 2-fold lower than thymol (its positional isomer) .
    • Mechanism: Disrupts membrane integrity via Ca²⁺ stress and inhibition of ergosterol biosynthesis.
4-Tert-butyl-2-nitro phenol
  • Molecular Formula: C₁₀H₁₃NO₃
  • Substituents : Tert-butyl (para) and nitro (ortho) groups.
  • Key Properties: The nitro group enhances electrophilic reactivity, making it suitable for nitration or sulfonation reactions.
Thymol (5-Methyl-2-(propan-2-yl)phenol)
  • Molecular Formula : C₁₀H₁₄O
  • Substituents : Methyl (meta) and isopropyl (ortho) groups.
  • Key Properties :
    • Less effective than carvacrol in antifungal applications due to differences in membrane interaction dynamics .

Physicochemical Properties

Property 2-Tert-butyl-3-(propan-2-yl)phenol (Inferred) Carvacrol 4-Tert-butyl-2-nitro phenol
Solubility Low water solubility (hydrophobic substituents) Soluble in organic solvents Low water solubility
Boiling Point High (due to molecular weight and steric bulk) 237–238°C Not reported
Reactivity Moderate (steric hindrance from tert-butyl) High (membrane disruption) High (nitro group reactivity)

Q & A

Q. What are the recommended methods for synthesizing 2-tert-butyl-3-(propan-2-yl)phenol, and how do reaction conditions influence yield?

Synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution using tert-butyl and isopropyl groups on a phenolic backbone. Key variables include catalyst choice (e.g., AlCl₃ or H₂SO₄), solvent polarity, and temperature. For example, AlCl₃-catalyzed reactions in non-polar solvents (toluene) at 80–100°C yield ~60–75% purity, while H₂SO₄ in acetic acid improves regioselectivity but reduces yield due to side reactions . Optimization requires GC-MS or HPLC to monitor intermediates and validate product purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., tert-butyl protons at δ 1.3–1.5 ppm; phenolic -OH at δ 5.2–5.5 ppm).
  • FT-IR : O-H stretching (3200–3600 cm⁻¹) and C-O aromatic bonds (1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M+H]⁺ at m/z 206.2 (C₁₃H₂₀O⁺) . Cross-validation with X-ray crystallography (e.g., SHELXL ) resolves ambiguities in steric hindrance effects.

Q. How can researchers address solubility challenges during purification?

Recrystallization in ethanol/water mixtures (7:3 v/v) at 4°C achieves >95% purity. For hydrophobic impurities, column chromatography with silica gel and hexane/ethyl acetate (8:2) is effective .

Advanced Research Questions

Q. What computational approaches predict the environmental persistence of this compound?

Density Functional Theory (DFT) calculates hydrolysis half-lives (e.g., B3LYP/6-311+G(d,p) basis set), showing stability in aqueous media (>180 days at pH 7). QSPR models correlate log Kow (3.8) with bioaccumulation potential in aquatic organisms . Molecular dynamics simulations reveal weak binding to soil organic matter (ΔG = −12.5 kJ/mol), suggesting moderate mobility in groundwater .

Q. How can crystallographic data resolve contradictions in molecular conformation?

Discrepancies in tert-butyl group orientation (axial vs. equatorial) are resolved via SHELXL refinement with TWIN/BASF commands for twinned crystals. ORTEP-3 visualizes thermal ellipsoids to assess steric strain, while WinGX validates H-bonding networks (e.g., O-H···O distances < 2.8 Å) .

Q. What strategies mitigate spectral interference in complex matrices (e.g., biological fluids)?

Solid-phase extraction (C18 cartridges) coupled with LC-MS/MS using deuterated internal standards (e.g., d₆-2-tert-butyl-3-(propan-2-yl)phenol) improves quantification limits (LOQ = 0.1 ng/mL). MRM transitions (m/z 206 → 121) minimize matrix effects .

Methodological Challenges

Q. How do steric effects influence catalytic activity in derivative synthesis?

Tert-butyl groups hinder nucleophilic attack at the para position, favoring ortho substitution in Pd-catalyzed cross-couplings. Kinetic studies (Eyring plots) show Δ‡G = 85 kJ/mol for Suzuki-Miyaura reactions, requiring bulky ligands (SPhos) to enhance turnover .

Q. What analytical workflows validate purity in enantiomeric mixtures?

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 95:5) separates enantiomers (α = 1.2). Circular dichroism (CD) at 220–250 nm confirms absolute configuration, validated against DFT-simulated spectra .

Environmental and Toxicological Analysis

Q. What are the ecological risks of this compound in aquatic systems?

Acute toxicity (96-h LC₅₀) for Daphnia magna is 12 mg/L, with chronic effects (NOEC = 1.5 mg/L) due to oxidative stress. Bioconcentration factors (BCF = 350) classify it as "moderately persistent" under REACH criteria .

Q. How does substituent positioning affect antioxidant activity?

tert-Butyl groups at C2 enhance radical scavenging (IC₅₀ = 18 μM in DPPH assays) by stabilizing phenoxy radicals. Comparative QSAR models (R² = 0.89) link Hammett σ⁺ values (−0.15) to activity .

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